![molecular formula C11H14O3 B2923267 2-(4-Hydroxybutoxy)benzaldehyde CAS No. 1392015-82-5](/img/structure/B2923267.png)
2-(4-Hydroxybutoxy)benzaldehyde
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Overview
Description
Scientific Research Applications
Solid Phase Organic Synthesis
2-(4-Hydroxybutoxy)benzaldehyde and its derivatives have been studied in the context of solid phase organic synthesis. Researchers have explored the use of electron-rich benzaldehyde derivatives, such as 4-hydroxybenzaldehyde, in the synthesis of benzylic secondary amines, ureas, sulfonamides, aryl amides, and alkyl amides. These compounds are then cleaved from the support to yield high-purity products (Swayze, 1997).
Photocatalytic Oxidation
The derivative 4-hydroxybenzaldehyde has been investigated in the photocatalytic oxidation of benzyl alcohol to benzaldehyde using a TiO2/Cu(II)/solar UV system. This process has potential applications in environmentally friendly chemical synthesis, demonstrating the utility of benzaldehyde derivatives in green chemistry (Marotta et al., 2011).
Enzymatic Catalysis
The enzyme benzaldehyde lyase, which catalyzes the formation and cleavage of benzoin derivatives, has been studied for its ability to synthesize enantioselective compounds. This research highlights the role of benzaldehyde derivatives in biocatalysis and organic synthesis (Kühl et al., 2007).
Hydroxylation Studies
Studies on the hydroxylation of benzaldehydes by synthetic nonheme oxoiron(IV) complexes show that the reactivity and chemoselectivity are influenced by the ligand environment. This research underscores the significance of benzaldehyde derivatives in understanding complex chemical processes (Turcas et al., 2018).
Regioselective Protection
Benzaldehyde derivatives like 3,4-dihydroxy-benzaldehyde have been explored for regioselective protection, which is a critical step in the synthesis of complex organic molecules. This process is crucial for developing pharmaceuticals and other chemical products (Plourde & Spaetzel, 2002).
Safety and Hazards
The safety data sheet for a related compound, benzaldehyde, indicates that it is a combustible liquid that can cause skin and eye irritation. It may also be harmful if inhaled and may cause respiratory irritation . It is reasonable to assume that “2-(4-Hydroxybutoxy)benzaldehyde” may have similar hazards, but specific information is not available.
Mechanism of Action
Target of Action
The primary target of 2-(4-Hydroxybutoxy)benzaldehyde is the cellular antioxidation system . This compound disrupts the antioxidation system, which is crucial for maintaining the redox balance within cells .
Mode of Action
2-(4-Hydroxybutoxy)benzaldehyde interacts with its targets by disrupting cellular antioxidation . This disruption is achieved through the compound’s redox-active properties . The compound destabilizes cellular redox homeostasis, leading to changes in the cell’s antioxidation system .
Biochemical Pathways
The affected pathways involve the oxidative stress-response pathway . The compound’s action results in the disruption of these pathways, leading to downstream effects such as the inhibition of fungal growth . The compound’s interaction with these pathways suggests a potential role in antifungal treatments .
Result of Action
The primary result of 2-(4-Hydroxybutoxy)benzaldehyde’s action is the inhibition of fungal growth . By disrupting the antioxidation system within fungal cells, the compound effectively inhibits their growth . This suggests potential applications in the development of antifungal treatments .
properties
IUPAC Name |
2-(4-hydroxybutoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-7-3-4-8-14-11-6-2-1-5-10(11)9-13/h1-2,5-6,9,12H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESAIRMUSWIMSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxybutoxy)benzaldehyde |
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